REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].Cl.Cl[CH2:15][CH2:16][NH:17][CH2:18][CH2:19]Cl.C(=O)([O-])[O-].[K+].[K+]>C(O)CCC>[F:1][C:2]1[CH:3]=[C:4]([N:5]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)[CH:6]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:8]=1 |f:1.2,3.4.5|
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Name
|
|
Quantity
|
3.85 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=C(C1)C(F)(F)F
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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Cl.ClCCNCCCl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(CCC)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 47 hours
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Duration
|
47 h
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in an 1N sodium hydroxide aqueous solution
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Type
|
EXTRACTION
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Details
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extracted with chloroform-methanol (19:1 by volume)
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Type
|
WASH
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Details
|
The extract was washed with a saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
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CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
ADDITION
|
Details
|
mixed solvent of chloroform and methanol as a developing solvent
|
Type
|
ADDITION
|
Details
|
The fraction containing the desired compound
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Type
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CONCENTRATION
|
Details
|
was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)C(F)(F)F)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |